3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride

Descripción general

Descripción

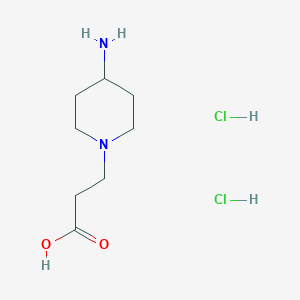

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a synthetic compound with the molecular formula C8H18Cl2N2O2 and a molecular weight of 245.15 g/mol . It contains a carboxylic acid group, an aminopiperidine ring, and two hydrochloride salts . This compound is primarily used in research and development, particularly in medicinal chemistry due to its functional groups commonly found in bioactive molecules.

Métodos De Preparación

The synthesis of 3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride involves several steps:

Formation of the Aminopiperidine Ring: This can be achieved through cyclization reactions involving precursors containing amine and alkene functionalities.

Attachment of the Propanoic Acid Chain: The propanoic acid chain can be derived from various precursors like malonic acid or propionaldehyde through condensation reactions.

Formation of the Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Análisis De Reacciones Químicas

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride undergoes several types of chemical reactions due to the presence of amine and carboxylic acid groups:

Esterification: Reaction with alcohols to form esters.

Amide Formation: Reaction with amines to form amides.

Salt Formation: Interaction with other bases to form different salts.

Common reagents used in these reactions include alcohols, amines, and bases. The major products formed from these reactions are esters, amides, and various salts.

Aplicaciones Científicas De Investigación

3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride and 3-(4-aminopiperidin-1-yl)propanoic acid dihydrochloride have applications spanning chemistry, biology, medicine, and industry . Research indicates its use as a building block in synthesizing complex molecules, investigating biological pathways, exploring therapeutic potential for various diseases, and developing new materials and chemical processes.

3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride

- Preparation The synthesis involves reacting 3-aminopiperidine with acrylonitrile, followed by hydrolysis and conversion to the dihydrochloride salt.

- Reaction Conditions Typically includes temperatures from room temperature to moderate heating, with solvents like water, ethanol, or other polar solvents. Acidic or basic catalysts may be employed to facilitate the reaction.

- Industrial Production Large-scale batch or continuous flow processes with automated reactors and precise control of reaction parameters to ensure high yield and purity.

- Chemical Reactions This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation Oxidizing agents like potassium permanganate or chromium trioxide can be used to form corresponding ketones or carboxylic acids.

- Reduction Reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.

- Substitution Alkyl halides and acyl chlorides can introduce different functional groups into the molecule via nucleophilic substitution reactions.

- Mechanism of Action The mechanism involves interaction with specific molecular targets and pathways, potentially binding to receptors or enzymes, altering their activity, and leading to downstream effects. The specific targets and pathways vary depending on the application.

This compound

- While a specific case study or data table for this compound was not found in the search results, a related compound, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, is being explored as an NLRP3 inflammasome inhibitor .

- NLRP3 Inhibition The chemical modulation of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold is being studied for novel NLRP3 inflammasome inhibitors .

N-(aminocycloalkylene)amino acid derivatives

- A study prepared a series of new N-(aminocycloalkylene)amino acid derivatives for use in chiral building blocks .

- The reaction of (S)-2a or (S)-2a with 4-Boc-aminopiperidine in the presence of TEA in DCM at −50 °C led to the formation of the enantiomeric pure 2-[(Boc-amino)piperidinyl]propanoates, (S)-3a in a 84% yield, and (R)-3a in a 74% yield .

- The IR spectrum of (S)-3a contained characteristic absorption bands, such as 1728 (CO, ester) and 1681 (CO, Boc) cm −1 .

3-aminopiperidine dihydrochloride

- Methods for making chiral derivatives of 3-aminopiperidine, including the production of such derivatives in quantities exceeding 1, have been described .

- The chiral piperidine derivatives are used to produce inhibitors of Dipeptidyl Peptidase IV .

- The present invention relates to methods for synthesizing (R)-3-aminopiperidine dihydrochloride by: (i) mixing between about 1.0 and about 2.5 equivalents of lithium aluminum hydride in a first solvent which contains tetrahydrofuran with about 1 equivalent of (R)-3-aminopiperidin-2-one hydrochloride in a second solvent which contains tetrahydrofuran at a temperature between about 10° C. and about 45° C.; (ii) heating the reaction mixture at a temperature between about 45° C. and about 70° C .

4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4

- The optimization of lipophilic H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines provided ATP-competitive, nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

- Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .

Mecanismo De Acción

Comparación Con Compuestos Similares

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride can be compared with other similar compounds such as:

3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride: Similar structure but with a different position of the amino group.

4-(4-Aminopiperidin-1-yl)butanoic acid dihydrochloride: Contains an additional carbon in the chain.

These compounds share similar functional groups but differ in their structural arrangement, which can lead to different chemical and biological properties .

Actividad Biológica

3-(4-Aminopiperidin-1-yl)propanoic acid dihydrochloride is a chemical compound recognized for its significant biological activity, particularly as a selective antagonist for metabotropic glutamate receptors (mGluR). It is an active metabolite of piperaquine, primarily utilized in antimalarial therapies. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant research findings.

- Molecular Formula : C₈H₁₈Cl₂N₂O₂

- Molecular Weight : 245.15 g/mol

- Structure : The compound features a propanoic acid backbone attached to a piperidine ring, which is substituted with an amino group.

This compound acts primarily as an antagonist at mGluR2/3 receptors. These receptors play a crucial role in modulating neurotransmitter release and neuronal excitability, indicating potential applications in treating neurological disorders such as anxiety and depression. The compound's ability to influence synaptic plasticity and enhance waking states further supports its therapeutic relevance in sleep disorders.

Neurotransmitter Modulation

Research has demonstrated that this compound significantly modulates glutamatergic signaling. By influencing neurotransmission, it may help in regulating conditions associated with synaptic dysfunctions. For instance, studies have shown that it can stimulate waking and enhance electroencephalogram (EEG) power, suggesting its utility in cognitive enhancement therapies .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Reduction Reactions : Utilizing lithium aluminum hydride in solvents like tetrahydrofuran.

- Amine Coupling : Employing standard coupling techniques to attach the amino group to the piperidine structure.

These methods have been optimized for high yield and enantiomeric purity, making them suitable for large-scale pharmaceutical production .

Interaction Studies

Recent studies have highlighted the compound's interaction with neurotransmitter systems:

- Glutamate Receptors : As an antagonist at mGluR2/3, it has been shown to influence synaptic plasticity and neuronal excitability.

- Potential Applications : Its modulation of glutamatergic signaling positions it as a candidate for further exploration in treating anxiety and depression .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique features that set this compound apart:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Aminopiperidine | Pipedine derivative | Building block in synthesis |

| LY341495 | mGluR antagonist | Selective action on mGluR2/3 |

| N-Methyl-D-aspartate | NMDA receptor agonist | Critical for synaptic plasticity |

| 3-(3-Aminopiperidin-1-yl)propanoic acid dihydrochloride | Structural isomer | Different receptor interaction profile |

This table illustrates the distinct pharmacological profiles of these compounds, emphasizing the unique role of this compound in drug development .

Propiedades

IUPAC Name |

3-(4-aminopiperidin-1-yl)propanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.2ClH/c9-7-1-4-10(5-2-7)6-3-8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKSUBFJWRRQLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CCC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.